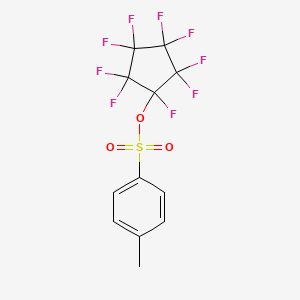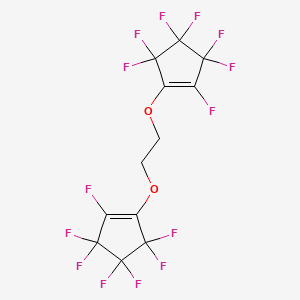
2-(2,6-Difluorocinnamoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorocinnamoyl)thiophene, also known as 2,6-DFCTh, is a heterocyclic organic compound that has a variety of applications in scientific research. It is a fluorinated thiophene derivative, which is a type of aromatic organic compound that contains a sulfur atom in its ring structure. 2,6-DFCTh is a useful compound for a variety of research applications due to its unique properties, such as its high fluorescence quantum yield and its ability to modulate protein-protein interactions. This article will provide an overview of the synthesis of 2,6-DFCTh, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorocinnamoyl)thiophene has a wide range of applications in scientific research. It is used as a fluorescent probe for imaging and monitoring biological processes, such as protein-protein interactions and DNA hybridization. It is also used as a fluorescent label for the detection and quantification of various biomolecules, such as proteins and nucleic acids. In addition, this compound is used in drug discovery and development, as it has been shown to modulate protein-protein interactions and to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorocinnamoyl)thiophene is not fully understood, but it is believed to involve the modulation of protein-protein interactions. The fluorinated thiophene moiety of this compound has been shown to interact with hydrophobic pockets on proteins, which can alter the conformation of the protein and lead to changes in its activity. In addition, this compound has been shown to interact with certain enzymes, such as proteases and kinases, and to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it has been shown to have a number of beneficial effects. In vitro studies have shown that this compound can modulate protein-protein interactions and inhibit the activity of certain enzymes, which could potentially lead to therapeutic applications. In addition, this compound has been shown to be non-toxic and non-mutagenic, which suggests that it is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-Difluorocinnamoyl)thiophene has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it has a high fluorescence quantum yield, which makes it ideal for imaging and monitoring biological processes. However, there are some limitations for its use in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes have not been extensively studied.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2,6-Difluorocinnamoyl)thiophene. Further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in drug discovery and development. In addition, studies could be conducted to investigate its potential therapeutic applications, as well as its effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential of this compound as a fluorescent label for the detection and quantification of various biomolecules.
Métodos De Síntesis
2-(2,6-Difluorocinnamoyl)thiophene can be synthesized through a variety of methods, including the direct fluoroalkylation of thiophenes, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The direct fluoroalkylation of thiophenes is the simplest and most straightforward method for synthesizing this compound. It involves the reaction of a thiophene with a fluorinated alkyl halide in the presence of a base. The Suzuki-Miyaura cross-coupling reaction is a more complex method that involves the reaction of a thiophene and a fluorinated organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling reaction is another complex method that involves the reaction of a thiophene and a fluorinated organohalide in the presence of a copper catalyst.
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2OS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQYMUWRADOWNN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)

